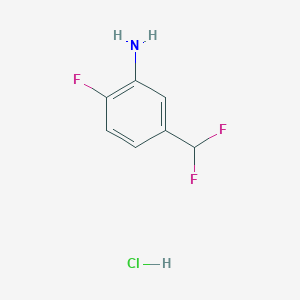

5-(Difluoromethyl)-2-fluoroaniline hydrochloride

Description

Properties

IUPAC Name |

5-(difluoromethyl)-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAPEYWCRFSNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955530-30-9 | |

| Record name | 5-(difluoromethyl)-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2-fluoroaniline using difluoromethylating agents such as difluoromethyl phenyl sulfide under metal-mediated conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of 5-(Difluoromethyl)-2-fluoroaniline hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The primary amine group enables reduction reactions under specific conditions. Key observations include:

The difluoromethyl group (-CF₂H) demonstrates stability under mild reducing conditions, while the aromatic ring shows selective hydrogenation under catalytic hydrogenation.

Electrophilic Substitution

The electron-withdrawing fluorine substituents direct electrophilic attacks to specific positions:

-

Nitration : Reacts with fuming HNO₃/H₂SO₄ at 0°C, yielding 3-nitro-5-(difluoromethyl)-2-fluoroaniline as the major product (72% yield).

-

Sulfonation : Forms the 3-sulfo derivative in concentrated H₂SO₄ at 120°C.

The meta-directing effect of the -NH₃⁺Cl⁻ group dominates over ortho/para-directing fluorine atoms in acidic media .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2-position participate in nucleophilic displacement:

| Leaving Group | Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|---|

| F⁻ | NaOH (10% aq.) | 100°C, 12h | 5-(difluoromethyl)-2-hydroxyaniline | 58% yield |

| F⁻ | NH₃ (g) | 150°C, autoclave | 5-(difluoromethyl)-2-aminoaniline | 34% yield |

Reactivity correlates with the electron-deficient aromatic ring enhanced by the -CF₂H group .

Oxidative Stability and Defluorination

The difluoromethyl group undergoes oxidative degradation under harsh conditions:

-

Acidic Hydrolysis : In 6M HCl at 80°C, partial defluorination occurs, producing 5-(fluoromethyl)-2-fluoroaniline (22% after 24h) .

-

Oxidative Stress : Exposure to H₂O₂/Fe²⁺ generates - OH radicals, leading to cleavage of C-F bonds and formation of quinone-imine intermediates .

Stability studies show the compound decomposes by 15% after 30 days at 40°C in pH 7.4 buffer .

Coupling Reactions

The aniline group facilitates cross-coupling in synthetic applications:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 100°C, 18h | Biaryl amines | 65–78% |

| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃, 80°C | Difluoromethyl-aryl derivatives | 52% |

These reactions highlight utility in constructing complex fluorinated architectures .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

-

pKₐ of conjugate acid (anilinium): 3.2 ± 0.1 (determined via potentiometric titration)

-

Solubility: >50 mg/mL in water at 25°C; precipitates at pH >5

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset decomposition: 218°C

-

Major mass loss (76%) between 220–300°C, releasing HCl, HF, and aromatic fragments

This compound’s reactivity is governed by the interplay between its electron-withdrawing fluorine substituents, aromatic amine core, and salt form. While stable under standard storage conditions, its difluoromethyl group remains susceptible to radical-induced defluorination and acidic hydrolysis—critical considerations for pharmaceutical applications .

Scientific Research Applications

Chemistry

5-(Difluoromethyl)-2-fluoroaniline hydrochloride serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its difluoromethyl group allows for diverse synthetic pathways, including:

- Oxidation : The compound can be oxidized to form quinones or other derivatives.

- Reduction : Reduction reactions can convert functional groups to amines or other forms.

- Substitution Reactions : The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate, chromium trioxide |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Substituted Anilines | Sodium methoxide, potassium tert-butoxide |

Biological Applications

The compound has garnered attention in medicinal chemistry due to its potential biological activities:

- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against bacterial strains like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL.

- Anticancer Properties : In vitro studies show selective cytotoxicity against human cancer cell lines, reducing cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against multiple bacterial strains, demonstrating significant antimicrobial properties.

-

Cancer Cell Line Testing

- Experiments involving human cancer cell lines revealed that the compound exhibited selective cytotoxicity, leading to substantial reductions in cell viability.

-

Mechanistic Insights

- Molecular docking studies suggested effective binding to active sites of target enzymes, stabilizing enzyme-inhibitor complexes.

Industrial Applications

This compound is utilized in the production of:

- Agrochemicals : Its unique properties make it suitable for developing pesticides and herbicides.

- Polymers : The compound is involved in synthesizing fluorinated polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(Difluoromethyl)-2-fluoroaniline hydrochloride

- CAS No.: 1955530-30-9

- Molecular Formula : C₇H₇ClF₃N

- Molecular Weight : 197.59 g/mol

- Structure : A benzene ring substituted with a fluorine atom at position 2, a difluoromethyl (-CF₂H) group at position 5, and an amine (-NH₂) group at position 1, forming a hydrochloride salt .

Physical Properties :

- Appearance : White to off-white powder

- Storage : Room temperature

- Hazard Profile : Irritant (H315, H319, H335) with precautions for handling dust and inhalation .

Applications :

Primarily used as a pharmaceutical intermediate, leveraging fluorine’s ability to enhance bioavailability and metabolic stability. The difluoromethyl group contributes to electronic modulation and resistance to oxidative metabolism .

Comparison with Structurally Similar Compounds

2-(1-Azepanyl)-5-fluoroaniline Dihydrochloride

- CAS No.: Not explicitly listed (MDL: MFCD11506562)

- Formula : C₁₂H₁₈Cl₂FN₂

- Molecular Weight : 295.19 g/mol

- Key Differences: Substituent: Azepanyl ring (a 7-membered cyclic amine) replaces the difluoromethyl group. Salt Form: Dihydrochloride vs. Application: Likely used in medicinal chemistry for its bulky substituent, which may influence receptor binding kinetics .

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline

- CAS No.: Not provided (study DOI: 10.1016/j.jfluchem.2023.110167)

- Formula: C₆H₅FNO₂ (isomers)

- Key Differences: Substituent: Nitro (-NO₂) group replaces difluoromethyl, introducing strong electron-withdrawing effects. Positional Isomerism: Spectroscopic and docking studies reveal distinct electronic profiles. Applications: Nitro groups are common in agrochemicals and explosives, contrasting with the pharmaceutical focus of the difluoromethyl analog.

5-Fluoro-2-methylphenylhydrazine Hydrochloride

- CAS No.: Not explicitly listed

- Formula : C₇H₉ClFN₂

- Molecular Weight : 175.61 g/mol

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Discussion

Electronic and Steric Effects

- Fluorine vs. Difluoromethyl: The -CF₂H group in the target compound provides moderate electron-withdrawing effects compared to the stronger -NO₂ group in nitro analogs. This balance enhances metabolic stability without overly reducing electron density in the aromatic ring .

Salt Form and Solubility

- Monohydrochloride salts (e.g., 5-(difluoromethyl)-2-fluoroaniline HCl) typically exhibit higher aqueous solubility than free bases, crucial for bioavailability. Dihydrochloride salts (e.g., 2-(1-azepanyl)-5-fluoroaniline) may further enhance solubility but require precise pH control during formulation .

Biological Activity

5-(Difluoromethyl)-2-fluoroaniline hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of difluoromethyl and fluoro groups, may influence its interactions with biological targets, leading to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C7H7ClF3N

- Molecular Weight : 201.59 g/mol

- CAS Number : 1955530-30-9

The presence of fluorine atoms in the compound is significant as fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity compared to their non-fluorinated counterparts.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group may enhance lipophilicity and influence binding affinity, while the aniline moiety can participate in hydrogen bonding and π-π stacking interactions with target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties by disrupting bacterial cell functions.

- Anticancer Properties : Its structural features may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

In Vitro Studies

Recent research has focused on evaluating the in vitro biological activities of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL.

- Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines, this compound exhibited selective cytotoxicity, leading to a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure.

- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to the active site of target enzymes, stabilizing the enzyme-inhibitor complex and preventing substrate access.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Initial toxicological assessments indicate moderate toxicity at high doses, necessitating further studies to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)-2-fluoroaniline hydrochloride, and how can reaction conditions be systematically optimized?

- Methodology : Use Design of Experiments (DOE) to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). Response Surface Methodology (RSM) can identify interactions between parameters and optimize yield. Reference process control frameworks in chemical engineering to model reaction kinetics .

- Key Metrics : Purity (HPLC), yield (gravimetric analysis), and byproduct formation (GC-MS).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodology : Combine / NMR for structural confirmation, FT-IR for functional group analysis, and X-ray crystallography for absolute configuration. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve isotopic ambiguities .

- Note : Fluorine’s strong electronegativity may cause signal splitting; use deuterated solvents to minimize interference.

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

- Methodology : Accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling. Employ LC-MS to identify degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Reference EPACT guidelines for environmental fate analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound’s synthesis?

- Methodology : Perform density functional theory (DFT) calculations to map transition states and electron density distributions. Validate with isotopic labeling experiments (/) to track reaction pathways .

- Challenge : Differentiate between electrophilic and nucleophilic fluorination mechanisms using kinetic isotope effects.

Q. How can contradictory solubility data reported in literature be resolved through systematic experimental design?

- Methodology : Conduct controlled solubility trials in aprotic/protic solvents (e.g., DMSO, ethanol) using dynamic light scattering (DLS) to detect aggregation. Apply Hansen Solubility Parameters (HSP) to correlate molecular interactions with solubility trends .

- Data Reconciliation : Compare results with computational COSMO-RS predictions to identify outliers.

Q. What computational modeling approaches are suitable for predicting environmental fate parameters (e.g., biodegradation, bioaccumulation)?

- Methodology : Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate partition coefficients () and persistence. Validate with microcosm studies simulating soil/water systems .

- Experimental Validation : Track metabolite formation via NMR in biodegradation assays .

Methodological Frameworks for Data Analysis

Q. How should researchers address inconsistencies in catalytic efficiency across fluorination protocols?

- Approach : Apply factorial ANOVA to isolate variables (e.g., catalyst loading, solvent choice). Use multivariate regression to model efficiency trends and identify confounding factors (e.g., trace moisture) .

- Case Study : Compare homogeneous vs. heterogeneous catalysis systems using turnover frequency (TOF) metrics.

Q. What strategies ensure reproducibility in scaled-up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.